molecular formula C10H15N3 B080483 1-Phenyl-3,3-diethyltriazene CAS No. 13056-98-9

1-Phenyl-3,3-diethyltriazene

Cat. No. B080483
CAS RN: 13056-98-9
M. Wt: 177.25 g/mol
InChI Key: JHPQXSWFRNIFCC-UHFFFAOYSA-N
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Description

1-Phenyl-3,3-diethyltriazene (PDET) is a chemical compound that has been extensively studied for its potential applications in scientific research. PDET is a triazene derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In

Scientific Research Applications

1-Phenyl-3,3-diethyltriazene has been found to have a range of scientific research applications. One of the primary applications of 1-Phenyl-3,3-diethyltriazene is in the field of cancer research. 1-Phenyl-3,3-diethyltriazene has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for use in chemotherapy. 1-Phenyl-3,3-diethyltriazene has also been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 1-Phenyl-3,3-diethyltriazene is not yet fully understood. However, it is believed that 1-Phenyl-3,3-diethyltriazene exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis. 1-Phenyl-3,3-diethyltriazene has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Biochemical And Physiological Effects

1-Phenyl-3,3-diethyltriazene has been found to exhibit a range of biochemical and physiological effects. 1-Phenyl-3,3-diethyltriazene has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 1-Phenyl-3,3-diethyltriazene has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. In addition, 1-Phenyl-3,3-diethyltriazene has been found to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 1-Phenyl-3,3-diethyltriazene is its high purity and ease of synthesis. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. In addition, 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one of the limitations of 1-Phenyl-3,3-diethyltriazene is its potential toxicity. 1-Phenyl-3,3-diethyltriazene has been found to exhibit cytotoxic effects, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 1-Phenyl-3,3-diethyltriazene. One area of research is the development of new 1-Phenyl-3,3-diethyltriazene derivatives with improved cytotoxicity and selectivity. Another area of research is the investigation of the mechanism of action of 1-Phenyl-3,3-diethyltriazene. Understanding the mechanism of action of 1-Phenyl-3,3-diethyltriazene may lead to the development of new cancer therapies. Finally, the potential use of 1-Phenyl-3,3-diethyltriazene in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-Phenyl-3,3-diethyltriazene is a promising candidate for use in various scientific research applications. 1-Phenyl-3,3-diethyltriazene can be synthesized under mild reaction conditions and yields a high purity product. 1-Phenyl-3,3-diethyltriazene exhibits a range of biochemical and physiological effects, making it a potential candidate for use in cancer research, the development of new antibiotics, and the treatment of inflammatory diseases. However, the potential toxicity of 1-Phenyl-3,3-diethyltriazene may limit its use in certain research applications. Future research on 1-Phenyl-3,3-diethyltriazene should focus on the development of new derivatives with improved cytotoxicity and selectivity, the investigation of its mechanism of action, and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

1-Phenyl-3,3-diethyltriazene can be synthesized through the reaction of phenylhydrazine with diethyl azodicarboxylate. The reaction proceeds through the formation of a diazo intermediate, which subsequently undergoes a rearrangement to form 1-Phenyl-3,3-diethyltriazene. The synthesis of 1-Phenyl-3,3-diethyltriazene can be carried out under mild reaction conditions and yields a high purity product. The purity of the synthesized 1-Phenyl-3,3-diethyltriazene can be confirmed through NMR and IR spectroscopy.

properties

CAS RN

13056-98-9

Product Name

1-Phenyl-3,3-diethyltriazene

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N-ethyl-N-phenyldiazenylethanamine

InChI

InChI=1S/C10H15N3/c1-3-13(4-2)12-11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

JHPQXSWFRNIFCC-UHFFFAOYSA-N

SMILES

CCN(CC)N=NC1=CC=CC=C1

Canonical SMILES

CCN(CC)N=NC1=CC=CC=C1

Other CAS RN

13056-98-9

synonyms

1-(3-phenyl)-3,3-diethyltriazene
PHDAT

Origin of Product

United States

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